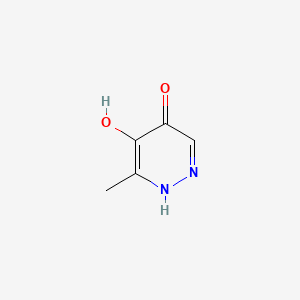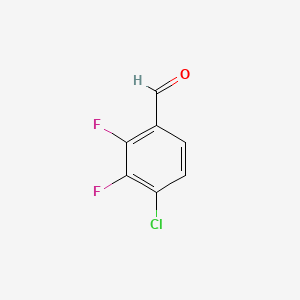![molecular formula C26H31NO5 B570004 (3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one CAS No. 1383292-25-8](/img/no-structure.png)
(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is a synthetic steroidal compound It is characterized by the presence of a 4-nitrobenzoyl group attached to the 3α position of the androst-5-en-17-one structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one typically involves the esterification of androst-5-en-17-one with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
化学反応の分析
Types of Reactions
(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The nitrobenzoyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce a variety of oxidized products depending on the extent of the reaction.
科学的研究の応用
(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex steroidal compounds.
Biology: The compound can be used to study the effects of steroidal structures on biological systems, particularly in hormone research.
Industry: It may be used in the production of steroid-based products, including certain types of performance-enhancing drugs.
作用機序
The mechanism of action of (3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one involves its interaction with specific molecular targets in the body. The compound may bind to steroid receptors, influencing gene expression and cellular function. The nitrobenzoyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3α)-3-Hydroxyandrost-5-en-17-one: Lacks the nitrobenzoyl group, resulting in different chemical and biological properties.
(3α)-3-Acetoxyandrost-5-en-17-one: Contains an acetoxy group instead of a nitrobenzoyl group, leading to variations in reactivity and applications.
(3α)-3-Bromoandrost-5-en-17-one:
Uniqueness
(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is unique due to the presence of the 4-nitrobenzoyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one involves the protection of the hydroxyl group at position 3 of androst-5-en-17-one, followed by the introduction of a nitrobenzoyl group at position 17. The hydroxyl group at position 3 is protected using a suitable protecting group, and the nitrobenzoyl group is introduced using a suitable coupling reagent. The protection group is then removed to obtain the desired product.", "Starting Materials": ["Androst-5-en-17-one", "4-nitrobenzoic acid", "coupling reagent", "protecting group"], "Reaction": ["Step 1: Protection of the hydroxyl group at position 3 of androst-5-en-17-one using a suitable protecting group", "Step 2: Synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid using a suitable reagent", "Step 3: Coupling of the protected androst-5-en-17-one with 4-nitrobenzoyl chloride using a suitable coupling reagent to obtain the protected (3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one", "Step 4: Removal of the protecting group using a suitable reagent to obtain the final product, (3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one"] } | |
CAS番号 |
1383292-25-8 |
分子式 |
C26H31NO5 |
分子量 |
437.536 |
IUPAC名 |
[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H31NO5/c1-25-13-11-19(32-24(29)16-3-6-18(7-4-16)27(30)31)15-17(25)5-8-20-21-9-10-23(28)26(21,2)14-12-22(20)25/h3-7,19-22H,8-15H2,1-2H3/t19-,20+,21+,22+,25+,26+/m1/s1 |
InChIキー |
JLLVOVYPSPTUCF-VZDBEYJMSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
同義語 |
Dehydro (3α)-Epiandrosterone 3-(p-Nitrobenzoate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


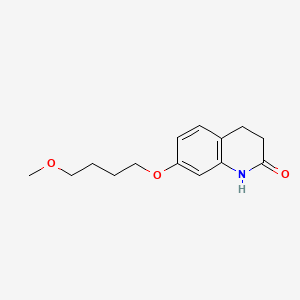

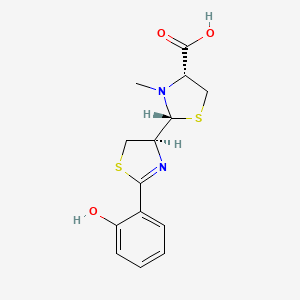
![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B569927.png)
![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)

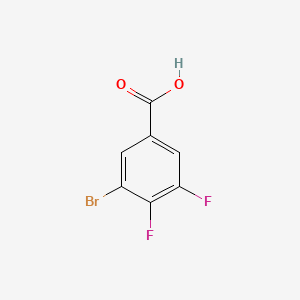
![(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester](/img/structure/B569939.png)
![(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid](/img/structure/B569940.png)
